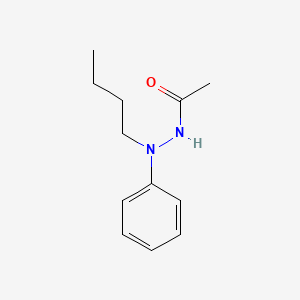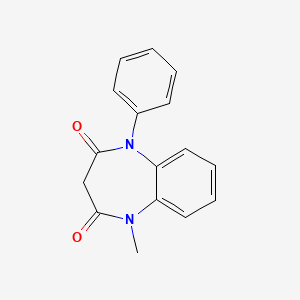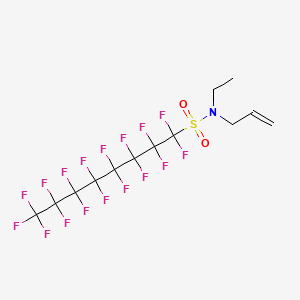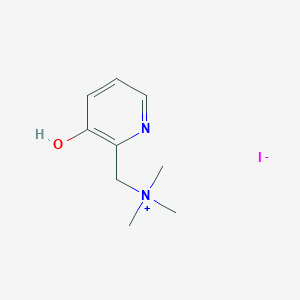
(3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide
概要
説明
The compound is a derivative of 3-hydroxypyridine, which is a heterocyclic compound with a pyridine ring and a hydroxyl group at the 3rd position . The “N,N,N-trimethylmethanaminium iodide” part suggests that it might have a quaternary ammonium group, which is a nitrogen atom bonded to four substituents and carries a positive charge.
Synthesis Analysis
While specific synthesis methods for this compound are not available, 3-hydroxypyridine can be synthesized from various precursors . The quaternary ammonium part could potentially be introduced through a methylation reaction .Molecular Structure Analysis
The molecular structure would likely feature a pyridine ring with a hydroxyl group at the 3rd position and a quaternary ammonium group attached to the pyridine ring. The exact structure would depend on the position of the quaternary ammonium group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the hydroxyl group and the quaternary ammonium group. The hydroxyl group could potentially participate in reactions such as esterification or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the presence of the hydroxyl and quaternary ammonium groups. For example, the compound would likely be soluble in water due to the presence of these polar groups .作用機序
Target of Action
Similar pyridine derivatives have been studied for their antimicrobial properties
Mode of Action
The exact mode of action of this compound is currently unknown. Pyridine derivatives have been shown to exhibit antimicrobial activity The mechanism typically involves disrupting essential biological processes in the microbial cells, such as protein synthesis or cell wall formation
Biochemical Pathways
It’s known that pyridine derivatives can interfere with various microbial metabolic pathways . The exact pathways and downstream effects would depend on the specific targets of the compound, which are currently unknown.
Pharmacokinetics
A related compound, 1-(3-hydroxypyridin-2-yl)ethanone, has been reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Similar pyridine derivatives have been shown to exhibit antimicrobial activity, preventing the growth of certain microbial strains . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, 2-Pyridone, a compound with a similar structure, is rapidly degraded by microorganisms in the soil environment Therefore, the presence of certain microorganisms could potentially affect the stability and efficacy of (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide
実験室実験の利点と制限
The advantages of using (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide in lab experiments include its simple synthesis method, low toxicity, and biocompatibility. However, there are also limitations to using this compound, such as its limited solubility in aqueous solutions and its potential to form complexes with other molecules in biological systems.
将来の方向性
There are several possible future directions for the study of (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide. One potential direction is the development of this compound-based drug delivery systems for the targeted delivery of drugs to specific cells or tissues. Another direction is the use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound could be used to study the effects of metal ions on various physiological processes, providing insights into the role of metal ions in health and disease.
In conclusion, this compound is a promising compound for scientific research due to its simple synthesis method, low toxicity, and potential applications in various fields. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in drug delivery, metal ion detection, and physiological studies.
科学的研究の応用
(3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide has been studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems. In pharmacology, this compound has been investigated for its potential as a drug delivery system. In materials science, this compound has been studied for its ability to form stable complexes with metal ions, which can be used in the development of new materials.
特性
IUPAC Name |
(3-hydroxypyridin-2-yl)methyl-trimethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.HI/c1-11(2,3)7-8-9(12)5-4-6-10-8;/h4-6H,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCMHGSOCQSSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=C(C=CC=N1)O.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380408 | |
| Record name | (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28310-22-7 | |
| Record name | (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


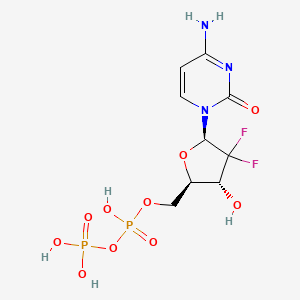
![8-oxo-5,6-dihydro-4H,8H-[1,2,5]oxadiazolo[3,4-c]pyrido[3,2,1-ij]quinolin-9-ium-9-olate](/img/structure/B3067039.png)
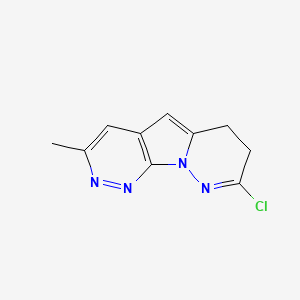

![5-Chloro-8-methyl-2,4,7-trioxo-1,3-diphenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067055.png)
![5-Chloro-1,3-dimethyl-2,4,7-trioxo-8-phenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067060.png)
![5-Chloro-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B3067061.png)

